2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 5470-18-8
VCID: VC21256191
InChI: InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
SMILES: C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Molecular Formula: C5H3ClN2O2
Molecular Weight: 158.54 g/mol

2-Chloro-3-nitropyridine

CAS No.: 5470-18-8

Cat. No.: VC21256191

Molecular Formula: C5H3ClN2O2

Molecular Weight: 158.54 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-nitropyridine - 5470-18-8

Specification

CAS No. 5470-18-8
Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
IUPAC Name 2-chloro-3-nitropyridine
Standard InChI InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Standard InChI Key UUOLETYDNTVQDY-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(N=C1)Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

2-Chloro-3-nitropyridine is a yellow to light brown crystalline solid with a pyridine ring structure containing a chlorine atom at position 2 and a nitro group at position 3. The presence of these electron-withdrawing groups significantly influences its chemical behavior and reactivity patterns. The molecular formula of 2-chloro-3-nitropyridine is C₅H₃ClN₂O₂, with a molecular weight of approximately 158.54 g/mol.

Physical Properties

The compound exhibits several distinctive physical characteristics that are important for researchers working with this material. These properties are summarized in the following table:

PropertyValue
Physical AppearanceYellow to light brown crystalline solid
Molecular FormulaC₅H₃ClN₂O₂
Molecular Weight158.54 g/mol
Melting PointApproximately 65-68°C
SolubilitySoluble in organic solvents like DMSO, less soluble in water
DensityApproximately 1.5-1.6 g/cm³

The electron-withdrawing nature of both the nitro and chloro substituents creates a highly polarized molecule with significant electrophilic character at specific positions of the pyridine ring. This polarization is particularly pronounced at the carbon bearing the chlorine atom (C-2 position), which becomes highly susceptible to nucleophilic attack. The nitro group at position 3 further enhances this reactivity through its strong electron-withdrawing effect.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the structural characteristics of 2-chloro-3-nitropyridine. From nuclear magnetic resonance (NMR) data, the proton signals typically appear in the aromatic region, with characteristic coupling patterns reflecting the pyridine ring structure . The presence of electron-withdrawing groups leads to distinctive downfield shifts in the NMR spectrum, providing a useful diagnostic tool for structure confirmation.

Synthetic Methods

2-Chloro-3-nitropyridine can be prepared through several synthetic routes, with nitration of 2-chloropyridine being one of the most common approaches.

Alternative Synthetic Routes

Other synthetic approaches include:

  • Chlorination of 3-nitropyridine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Directed ortho-metalation strategies followed by electrophilic nitration

  • Sequential introduction of nitro and chloro groups through various intermediates

These alternative methods may be preferred in certain contexts, particularly when regioselectivity is a concern or when starting from different precursors.

Reactivity and Chemical Transformations

2-Chloro-3-nitropyridine exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The compound is particularly susceptible to nucleophilic aromatic substitution reactions, with the chlorine atom serving as an excellent leaving group.

Nucleophilic Aromatic Substitution Reactions

The reactivity of 2-chloro-3-nitropyridine toward nucleophiles is notably high due to the combined electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the electronegative chlorine atom. This creates an electron-deficient center at the C-2 position, facilitating nucleophilic attack.

One well-documented reaction is the substitution of the chlorine atom with various nitrogen nucleophiles, including amines and amides. For example, when 2-chloro-3-nitropyridine (1a) is reacted with formamides under refluxing conditions, the corresponding aminopyridines are formed in good yields . The table below summarizes some of these transformations:

EntryAmide ReagentReaction Time (h)ProductYield (%)
1N,N-Dimethylformamide15.0N,N-Dimethyl-3-nitropyridin-2-amine78
2N,N-Dimethylacetamide30.0N,N-Dimethyl-3-nitropyridin-2-amine35
3N,N-Dimethylacetamide70.0N,N-Dimethyl-3-nitropyridin-2-amine69
4N-Methylformamide3.0N-Methyl-3-nitropyridin-2-amine71
7Formamide7.03-Nitropyridin-2-amine59

These reactions demonstrate the versatility of 2-chloro-3-nitropyridine as a building block for the synthesis of various aminopyridine derivatives . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amide serves as both the nucleophile and the reaction medium.

Reduction Reactions

The nitro group in 2-chloro-3-nitropyridine can be selectively reduced to an amino group using various reducing agents such as iron, tin, or zinc in acidic conditions, or through catalytic hydrogenation using palladium or platinum catalysts. This transformation is valuable for generating 2-chloro-3-aminopyridine, which is itself an important intermediate in pharmaceutical synthesis.

Cross-Coupling Reactions

Applications in Organic Synthesis

The distinctive reactivity profile of 2-chloro-3-nitropyridine makes it a valuable starting material in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Pharmaceutical Intermediates

2-Chloro-3-nitropyridine serves as a key intermediate in the synthesis of various biologically active compounds. It is notably used in the preparation of:

  • Antiviral compounds: Intermediates for hydrolase inhibitors active against viruses including vaccinia, smallpox, human cytomegalovirus, herpes zoster, HIV, and influenza (H1N1 and H3N2)

  • Anticancer agents: Precursors to E1 enzyme inhibitors used in treating cell proliferation disorders

  • Anti-inflammatory compounds: Building blocks for molecules targeting inflammatory processes

  • Neurological disorder treatments: Components in the synthesis of compounds addressing various neurological conditions

The versatile substitution chemistry of 2-chloro-3-nitropyridine allows medicinal chemists to access diverse chemical space through simple transformations.

Synthesis of Heterocyclic Systems

Beyond direct substitution reactions, 2-chloro-3-nitropyridine serves as a starting point for constructing more complex heterocyclic systems. For example, after appropriate transformations, it can be incorporated into:

  • Benzimidazole derivatives, which have broad applications in medicinal chemistry

  • Fused bicyclic and tricyclic heterocycles

  • Pyridine-based ligands for coordination chemistry and catalysis

Specific Synthetic Applications

Research demonstrates that 2-chloro-3-nitropyridine can be effectively converted to aminopyridine derivatives using simple amides as the amine source under heat conditions . This approach represents a practical and efficient method for introducing amino functionality into the pyridine ring system without requiring additional bases or catalysts.

Biological and Pharmacological Significance

While 2-chloro-3-nitropyridine itself is primarily valued as a synthetic intermediate rather than as a bioactive compound, numerous derivatives prepared from it exhibit significant biological activities.

Analytical Methods and Characterization

Proper characterization of 2-chloro-3-nitropyridine and its derivatives is essential for confirming structure and purity in research and development work.

Spectroscopic Identification

The structural features of 2-chloro-3-nitropyridine can be confirmed through various spectroscopic techniques:

  • NMR Spectroscopy: The proton NMR spectrum typically shows characteristic signals for the three aromatic protons of the pyridine ring, with distinctive coupling patterns .

  • IR Spectroscopy: The nitro group exhibits characteristic absorption bands around 1550-1500 cm⁻¹ (asymmetric stretching) and 1350-1300 cm⁻¹ (symmetric stretching).

  • Mass Spectrometry: The molecular ion peak and fragmentation pattern provide further confirmation of structure and purity.

Chromatographic Analysis

Chromatographic techniques such as HPLC and GC are commonly employed for purity assessment and quality control of 2-chloro-3-nitropyridine. These methods can detect and quantify potential impurities, including positional isomers that may form during synthesis.

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